molecular formula C16H19N3O3 B6451468 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(furan-2-carbonyl)piperidine CAS No. 2640956-97-2

4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(furan-2-carbonyl)piperidine

Cat. No.: B6451468
CAS No.: 2640956-97-2
M. Wt: 301.34 g/mol
InChI Key: HYRMEJXPILGRMZ-UHFFFAOYSA-N
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Description

4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(furan-2-carbonyl)piperidine is a complex organic compound featuring a piperidine ring, a furan ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(furan-2-carbonyl)piperidine typically involves multiple steps. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized by reacting amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The piperidine ring can be introduced through nucleophilic substitution reactions, and the furan ring is often incorporated via cyclization reactions involving furfural derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(furan-2-carbonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the oxadiazole ring can yield amines .

Scientific Research Applications

4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(furan-2-carbonyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(furan-2-carbonyl)piperidine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity . The compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives, such as:

Uniqueness

What sets 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(furan-2-carbonyl)piperidine apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. The presence of the furan ring, piperidine ring, and oxadiazole ring in a single molecule provides a versatile scaffold for further chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

[4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-16(13-2-1-9-21-13)19-7-5-11(6-8-19)10-14-17-15(18-22-14)12-3-4-12/h1-2,9,11-12H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRMEJXPILGRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CC3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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